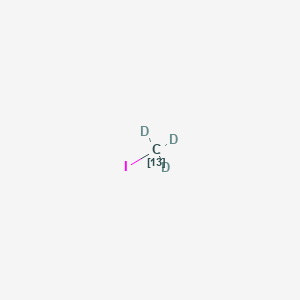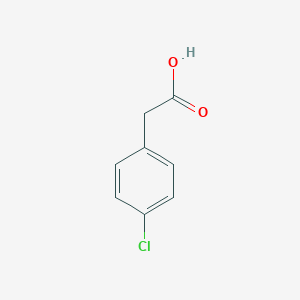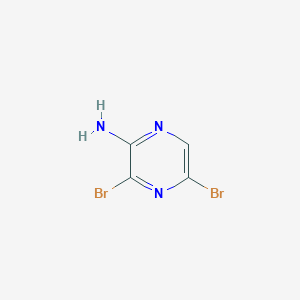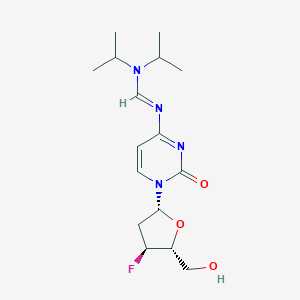![molecular formula C16H25BrN6O2 B131994 [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol CAS No. 148143-68-4](/img/structure/B131994.png)
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol, also known as ABPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. ABPM is a nucleoside analogue that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol is a nucleoside analogue that acts by inhibiting the synthesis of viral DNA and RNA. It is incorporated into the viral DNA or RNA, which leads to chain termination and the inhibition of viral replication. This compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has been reported to have a half-life of approximately 4 hours in rats. This compound has been shown to be metabolized to several metabolites, including 8-bromo-6-(hexylamino)purine, which is the major metabolite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
The potential applications of [6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol in medicinal chemistry, drug discovery, and biochemistry are promising. Future research could focus on the development of this compound derivatives with improved solubility and efficacy. Additionally, the mechanism of action of this compound could be further elucidated to understand its potential as a therapeutic agent. The antiviral, antitumor, and antiparasitic activities of this compound could also be studied in more detail to identify potential clinical applications.
Métodos De Síntesis
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been synthesized using different methods, including the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with morpholine to form this compound. Another method involves the reaction of 8-bromo-6-chloropurine with hexylamine to form 8-bromo-6-(hexylamino)purine, which is then reacted with formaldehyde and morpholine to form this compound.
Aplicaciones Científicas De Investigación
[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol has been studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit antiviral, antitumor, and antiparasitic activities. This compound has been shown to inhibit the replication of human cytomegalovirus (HCMV) and herpes simplex virus (HSV) in vitro. It has also been reported to inhibit the growth of cancer cells, including leukemia and breast cancer cells. Additionally, this compound has been shown to have activity against the parasite Trypanosoma brucei, which causes African sleeping sickness.
Propiedades
Número CAS |
148143-68-4 |
|---|---|
Fórmula molecular |
C16H25BrN6O2 |
Peso molecular |
413.31 g/mol |
Nombre IUPAC |
[6-(6-amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C16H25BrN6O2/c1-2-3-4-5-6-10-11(8-24)25-12(7-19-10)23-15-13(22-16(23)17)14(18)20-9-21-15/h9-12,19,24H,2-8H2,1H3,(H2,18,20,21) |
Clave InChI |
JRSFWUOPMBCXTG-UHFFFAOYSA-N |
SMILES |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
SMILES canónico |
CCCCCCC1C(OC(CN1)N2C3=NC=NC(=C3N=C2Br)N)CO |
Sinónimos |
9-(3'-aza-4'-hexyl-1',2',3',4'-tetradeoxyhexopyranos-1'-yl)-8-bromoadenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)







![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)




![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)